
8-(2-chloroacetamido)naphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Chloroacetamido)naphthalene-1-carboxylic acid, also known as 8-CAC, is a carboxylic acid derived from naphthalene. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. 8-CAC is also used as a catalyst in the synthesis of heterocyclic compounds. 8-CAC has been studied extensively in the scientific literature and has been shown to have a variety of biochemical and physiological effects.
科学研究应用
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has also been used as a catalyst in the synthesis of various compounds. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been used in the synthesis of dyes, and as a reagent in the synthesis of polymers.
作用机制
The mechanism of action of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid is not yet fully understood. It is believed that 8-(2-chloroacetamido)naphthalene-1-carboxylic acid acts as a catalyst in the synthesis of various compounds. It is also believed that 8-(2-chloroacetamido)naphthalene-1-carboxylic acid can form a complex with the substrate, which helps to promote the reaction.
Biochemical and Physiological Effects
8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid has been shown to have a variety of other effects, including analgesic, anti-diabetic, and anti-hyperlipidemic effects.
实验室实验的优点和局限性
The main advantage of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments is its high yield. It has been shown to yield up to 98% of the desired product. In addition, 8-(2-chloroacetamido)naphthalene-1-carboxylic acid is relatively easy to synthesize and is relatively inexpensive. The main limitation of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments is that it is not yet fully understood. As such, it is difficult to predict the outcome of experiments using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid.
未来方向
There are a variety of potential future directions for 8-(2-chloroacetamido)naphthalene-1-carboxylic acid research. One potential direction is to further explore its mechanism of action. Another potential direction is to explore its potential applications in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be conducted to explore the biochemical and physiological effects of 8-(2-chloroacetamido)naphthalene-1-carboxylic acid. Finally, further research could be conducted to explore the potential advantages and limitations of using 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in lab experiments.
合成方法
8-(2-chloroacetamido)naphthalene-1-carboxylic acid can be synthesized by the reaction of 2-chloroacetamide and naphthalene-1-carboxylic acid. The reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction is typically carried out at a temperature of between 60-80°C. The reaction yields 8-(2-chloroacetamido)naphthalene-1-carboxylic acid in high yields (up to 98%).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-(2-chloroacetamido)naphthalene-1-carboxylic acid involves the introduction of a chloroacetamide group onto the naphthalene ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Naphthalene", "2-chloroacetamide", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "1. Naphthalene is reacted with 2-chloroacetamide in the presence of sodium hydroxide to form 8-(2-chloroacetamido)naphthalene.", "2. The resulting intermediate is then carboxylated using carbon dioxide in the presence of sulfuric acid.", "3. The carboxylation reaction is quenched with ethanol, and the product is isolated by filtration and purification." ] } | |
CAS 编号 |
565180-47-4 |
产品名称 |
8-(2-chloroacetamido)naphthalene-1-carboxylic acid |
分子式 |
C13H10ClNO3 |
分子量 |
263.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
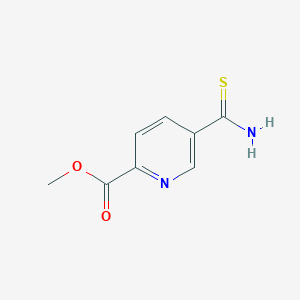
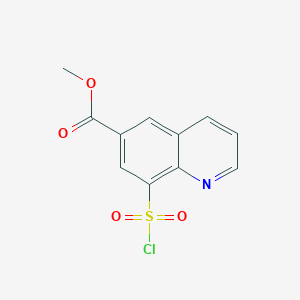
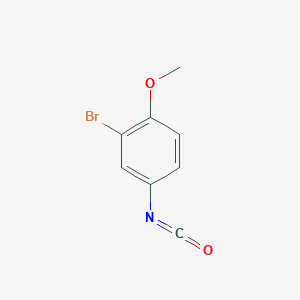
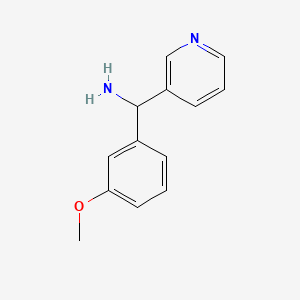
![7,7-difluorobicyclo[4.1.0]heptan-2-one](/img/structure/B6144723.png)
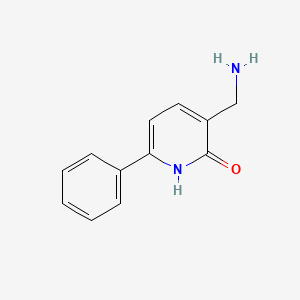

![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)